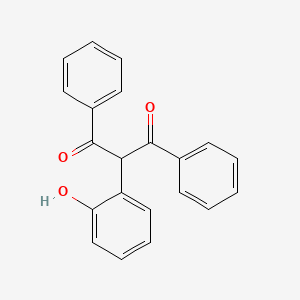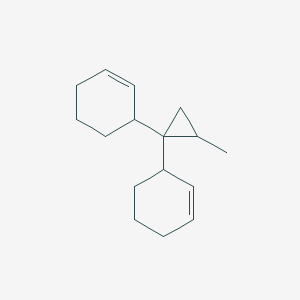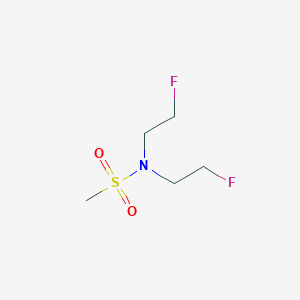
n,n-Bis(2-fluoroethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Bis(2-fluoroethyl)methanesulfonamide: is an organosulfur compound with the molecular formula C5H11F2NO2S It is characterized by the presence of a sulfonamide group attached to two 2-fluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-fluoroethyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 2-fluoroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: n,n-Bis(2-fluoroethyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the 2-fluoroethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include substituted sulfonamides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
n,n-Bis(2-fluoroethyl)methanesulfonamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of n,n-Bis(2-fluoroethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 2-fluoroethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
n,n-Bis(2-chloroethyl)methanesulfonamide: Similar structure but with chlorine atoms instead of fluorine.
n,n-Bis(2-bromoethyl)methanesulfonamide: Similar structure but with bromine atoms instead of fluorine.
n,n-Bis(2-iodoethyl)methanesulfonamide: Similar structure but with iodine atoms instead of fluorine.
Uniqueness: n,n-Bis(2-fluoroethyl)methanesulfonamide is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and lipophilicity. These properties make it more effective in penetrating cell membranes and interacting with molecular targets compared to its chlorine, bromine, and iodine analogs.
Properties
CAS No. |
1998-78-3 |
|---|---|
Molecular Formula |
C5H11F2NO2S |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
N,N-bis(2-fluoroethyl)methanesulfonamide |
InChI |
InChI=1S/C5H11F2NO2S/c1-11(9,10)8(4-2-6)5-3-7/h2-5H2,1H3 |
InChI Key |
PUFGWUPFRCMTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CCF)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid](/img/structure/B14000231.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)

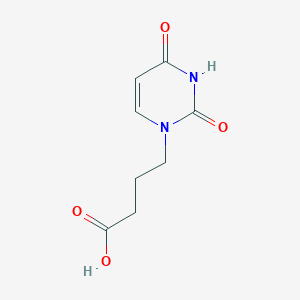
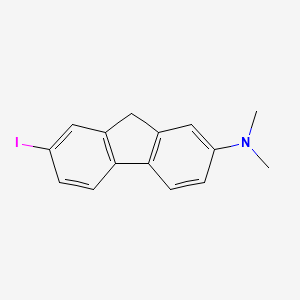
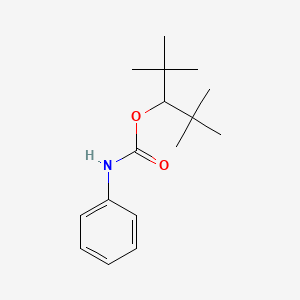
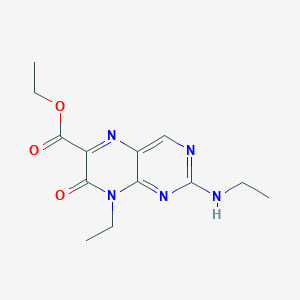
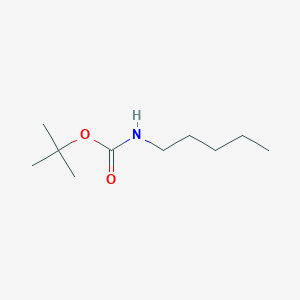
![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)
![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
